molecular formula C20H15Cl2NO B11991309 (2-Benzyloxy-benzylidene)-(3,4-dichloro-phenyl)-amine

(2-Benzyloxy-benzylidene)-(3,4-dichloro-phenyl)-amine

Cat. No.: B11991309
M. Wt: 356.2 g/mol
InChI Key: MFOKJNQCOUCHEG-UHFFFAOYSA-N
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Description

(2-Benzyloxy-benzylidene)-(3,4-dichloro-phenyl)-amine is an organic compound that belongs to the class of benzylidene derivatives These compounds are known for their diverse chemical properties and potential applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Benzyloxy-benzylidene)-(3,4-dichloro-phenyl)-amine typically involves a condensation reaction between 2-benzyloxybenzaldehyde and 3,4-dichloroaniline. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid or hydrochloric acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(2-Benzyloxy-benzylidene)-(3,4-dichloro-phenyl)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Nucleophiles like hydroxylamine, ammonia; often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Corresponding oxidized derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.

Scientific Research Applications

(2-Benzyloxy-benzylidene)-(3,4-dichloro-phenyl)-amine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2-Benzyloxy-benzylidene)-(3,4-dichloro-phenyl)-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2-Benzyloxy-benzylidene)-malononitrile
  • (2-Benzyloxy-benzylidene)-acetohydrazide
  • (2-Benzyloxy-benzylidene)-phenylhydrazone

Uniqueness

(2-Benzyloxy-benzylidene)-(3,4-dichloro-phenyl)-amine is unique due to the presence of both benzyloxy and dichlorophenyl groups in its structure. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H15Cl2NO

Molecular Weight

356.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-1-(2-phenylmethoxyphenyl)methanimine

InChI

InChI=1S/C20H15Cl2NO/c21-18-11-10-17(12-19(18)22)23-13-16-8-4-5-9-20(16)24-14-15-6-2-1-3-7-15/h1-13H,14H2

InChI Key

MFOKJNQCOUCHEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C=NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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